molecular formula C7H12O2 B6160093 5-methyloxepan-4-one CAS No. 2254098-91-2

5-methyloxepan-4-one

Cat. No.: B6160093
CAS No.: 2254098-91-2
M. Wt: 128.2
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Description

5-Methyloxepan-4-one is a cyclic ketone featuring a seven-membered oxepane ring with a methyl group substituent at the 5-position and a ketone functional group at the 4-position. Its molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or fragrances, owing to its structural versatility. The oxepane ring system provides conformational flexibility, which can influence reactivity and interactions in synthetic pathways. However, detailed applications of this compound are less documented compared to its fluorinated analogs, such as (+/-)-5-(trifluoromethyl)oxepan-4-one .

Properties

CAS No.

2254098-91-2

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-methyloxepan-4-one can be synthesized through the Baeyer-Villiger oxidation of 4-methylcyclohexanone. The reaction involves the use of meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent and trifluoroacetic acid (TFA) as a catalyst. The reaction is typically carried out in dichloromethane (CH2Cl2) at 0°C, followed by warming to room temperature and allowing the reaction to proceed for 24 hours. The reaction mixture is then treated with sodium thiosulfate (Na2S2O3) to quench the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Baeyer-Villiger oxidation method described above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methyloxepan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxepanones depending on the nucleophile used.

Scientific Research Applications

5-methyloxepan-4-one is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyloxepan-4-one involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound can act as a substrate for enzymes such as monooxygenases, which catalyze the oxidation of the compound to form lactones. The specific pathways and molecular targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 5-methyloxepan-4-one and its analogs, focusing on physicochemical properties, reactivity, and applications.

Table 1: Comparative Data for Oxepan-4-one Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
This compound Not Available C₇H₁₂O 112.17 Methyl (-CH₃) Intermediate in organic synthesis
(+/-)-5-(Trifluoromethyl)oxepan-4-one 1344733-56-7 C₇H₉F₃O 182.14 Trifluoromethyl (-CF₃) Pharmaceutical intermediate

Key Differences:

Substituent Effects :

  • The methyl group in this compound enhances lipophilicity compared to the unsubstituted oxepan-4-one. However, the trifluoromethyl group in the analog introduces strong electron-withdrawing effects, increasing polarity and metabolic stability. This makes the trifluoromethyl derivative more suitable for bioactive molecule development .
  • The CF₃ group significantly elevates molecular weight (by ~70 g/mol) and alters boiling/melting points due to increased van der Waals interactions.

Analytical Differentiation :

  • Fluorine atoms in (+/-)-5-(trifluoromethyl)oxepan-4-one can be detected via ¹⁹F NMR or mass spectrometry (e.g., characteristic isotopic patterns for fluorine). In contrast, this compound lacks fluorine-specific signals, relying on ¹H NMR for methyl group identification .

Synthetic Utility :

  • The trifluoromethyl derivative is prioritized in pharmaceutical research due to fluorine’s role in enhancing bioavailability and binding affinity. This compound is less explored but may serve as a simpler model for studying ring-opening reactions or catalysis.

Research Findings and Implications

Reactivity Studies :

  • The electron-deficient trifluoromethyl group in (+/-)-5-(trifluoromethyl)oxepan-4-one reduces nucleophilic attack susceptibility at the carbonyl group compared to the methyl analog. This property is critical in designing protease inhibitors or kinase-targeting drugs .
  • Both compounds undergo Baeyer-Villiger oxidation , but reaction rates differ due to substituent electronic effects.

Challenges in Synthesis :

  • Introducing the trifluoromethyl group requires specialized fluorination reagents (e.g., Ruppert-Prakash reagent), whereas methyl groups are typically added via alkylation or Grignard reactions.

Regulatory Considerations :

  • Analytical screening for fluorinated compounds in articles (e.g., pharmaceuticals) demands advanced techniques like GC-MS or HPLC-MS to distinguish between methyl and trifluoromethyl derivatives, as emphasized in regulatory guidelines .

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